Carbonothioic dihydrazide, N''-(((2-(4-morpholinyl)ethyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-

Description

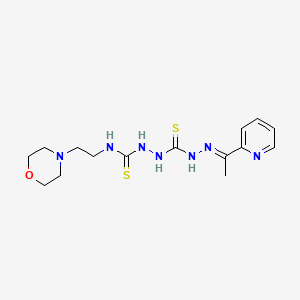

Carbonothioic dihydrazides are a class of sulfur-containing hydrazide derivatives characterized by a central thiocarbonyl group flanked by two hydrazine moieties. The compound Carbonothioic dihydrazide, N''-(((2-(4-morpholinyl)ethyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)- features a morpholine-ethylamino substituent and a pyridinyl-ethylidene group.

Properties

CAS No. |

127142-00-1 |

|---|---|

Molecular Formula |

C15H23N7OS2 |

Molecular Weight |

381.5 g/mol |

IUPAC Name |

1-(2-morpholin-4-ylethyl)-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |

InChI |

InChI=1S/C15H23N7OS2/c1-12(13-4-2-3-5-16-13)18-20-15(25)21-19-14(24)17-6-7-22-8-10-23-11-9-22/h2-5H,6-11H2,1H3,(H2,17,19,24)(H2,20,21,25)/b18-12+ |

InChI Key |

DHYSXADJQXLCMJ-LDADJPATSA-N |

Isomeric SMILES |

C/C(=N\NC(=S)NNC(=S)NCCN1CCOCC1)/C2=CC=CC=N2 |

Canonical SMILES |

CC(=NNC(=S)NNC(=S)NCCN1CCOCC1)C2=CC=CC=N2 |

Origin of Product |

United States |

Biological Activity

Carbonothioic dihydrazide, particularly the compound N''-(((2-(4-morpholinyl)ethyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-, is a sulfur-containing organic compound that has garnered interest in pharmacology due to its potential biological activities. This compound is characterized by its unique structural features, including multiple functional groups that may enhance its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of Carbonothioic dihydrazide is CHNS, with a molecular weight of 280.36 g/mol. The compound includes:

- Thioxomethyl group : Known for its reactivity.

- Pyridinyl ethylidene group : Potentially enhances biological activity through receptor modulation.

- Morpholinyl ethyl group : May contribute to solubility and bioavailability.

Biological Activity Overview

Preliminary studies suggest that Carbonothioic dihydrazide exhibits several biological activities, including:

- Antimicrobial Properties : The compound has shown potential against various bacterial and fungal strains.

- Anticancer Activity : Initial investigations indicate that it may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and apoptosis induction.

- Antioxidant Activity : The presence of sulfur and nitrogen in its structure suggests that it may scavenge free radicals and protect against oxidative stress.

The biological activity of Carbonothioic dihydrazide is believed to be linked to its ability to interact with specific biological molecules. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes essential for microbial survival or cancer cell growth.

- Metal Complex Formation : It can form stable complexes with transition metals, enhancing its therapeutic potential.

Antimicrobial Activity

Studies have demonstrated that Carbonothioic dihydrazide derivatives exhibit significant antimicrobial activity. For instance:

- Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains, showing effectiveness at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

Anticancer Activity

Research has indicated that Carbonothioic dihydrazide can induce apoptosis in cancer cells. A study evaluated its effects on human breast cancer cells (MCF-7), showing:

- Significant reduction in cell viability at concentrations above 10 µM.

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Antioxidant Activity

The antioxidant capacity was assessed using DPPH and ABTS radical scavenging assays. Results indicated:

- High radical scavenging activity comparable to standard antioxidants like vitamin C.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Carbonothioic Dihydrazide | 85 |

| Vitamin C | 90 |

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry highlighted the effectiveness of Carbonothioic dihydrazide derivatives against resistant strains of bacteria, suggesting a novel approach for treating infections caused by multidrug-resistant organisms.

- Anticancer Research : Another investigation focused on the cytotoxic effects of the compound on various cancer cell lines, revealing promising results that warrant further exploration in clinical settings.

Chemical Reactions Analysis

Key Reaction Mechanisms

The compound’s reactivity stems from its thiocarbohydrazide framework, which enables participation in nucleophilic substitution , cyclization , and condensation reactions .

Nucleophilic Substitution

-

Reaction Conditions : Typically involves polar aprotic solvents (e.g., DMF, DMSO) and controlled temperatures (0–50°C).

-

Mechanism : The hydrazine (-NH2) groups act as nucleophiles, displacing leaving groups (e.g., halides) in target substrates.

-

Outcome : Formation of substituted derivatives with enhanced biological activity, such as antimicrobial agents.

Cyclization Reactions

-

Reaction Conditions : Acidic or basic catalysis (e.g., HCl, NaOH) and elevated temperatures (80–150°C).

-

Mechanism : Intramolecular condensation between the hydrazine and thio groups leads to heterocyclic ring formation (e.g., thiadiazoles).

-

Outcome : Synthesis of pharmacologically active heterocycles, such as antifungal or antibacterial compounds.

Condensation Reactions

-

Reaction Conditions : Aldehydes/ketones as reactants, neutral or mildly acidic conditions.

-

Mechanism : The ethylidene group undergoes Schiff base formation with carbonyl compounds.

-

Outcome : Stabilized conjugated systems with potential applications in organic electronics.

Table 1: Comparative Reaction Conditions

| Reaction Type | Solvent | Temperature (°C) | Catalyst | Product Type |

|---|---|---|---|---|

| Nucleophilic Substitution | DMF/DMSO | 0–50 | None | Substituted derivatives |

| Cyclization | EtOH/H2O | 80–150 | HCl/NaOH | Thiadiazole heterocycles |

| Condensation | THF/CHCl3 | 25–100 | Acid/base | Conjugated systems |

Hydrazine-Thiocarbonyl Reaction

-

Initial Step : Reaction of hydrazine derivatives with carbon disulfide or thioketones to form intermediates.

-

Cyclization : Subsequent condensation with aldehydes/ketones (e.g., 2-pyridinecarboxaldehyde) under controlled conditions.

Functional Group Interconversion

-

Thioamide to Amide : Oxidation of the thio group (-S) to a carbonyl (-C=O) group using oxidizing agents (e.g., H2O2).

-

Hydrazone Formation : Reaction with keto compounds to form stable hydrazones.

Mechanism of Action

-

Metal Chelation : The thio and hydrazine groups may coordinate with metal ions (e.g., Fe2+/Zn2+), interfering with enzymatic activity.

-

DNA Interactions : Intercalation into DNA helices, disrupting replication and transcription.

Structural and Spectral Analysis

The compound’s molecular formula is C15H23N7OS2 , with a molecular weight of 345.5 g/mol . Key structural features include:

-

Pyridinyl substituents : Enhance conjugation and solubility.

-

Morpholinyl group : Contributes to steric effects and basicity.

Table 2: Spectral and Structural Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C15H23N7OS2 | |

| Molecular Weight | 345.5 g/mol | |

| Hydrogen Bond Donors | 4 | |

| Hydrogen Bond Acceptors | 5 |

Comparison with Similar Compounds

Structural Features

Key Insight : The morpholine and pyridine groups in the target compound distinguish it from adamantane/ferrocene derivatives by improving solubility and metal-binding capacity, respectively .

Research Findings and Data Tables

Comparative Bioactivity

Q & A

Q. What are the recommended synthetic routes for this carbonothioic dihydrazide derivative?

The compound is synthesized via a multi-step condensation reaction. Key steps include:

- Step 1 : Formation of the morpholinyl ethylamine intermediate by reacting 4-morpholineethanol with thioisocyanate derivatives under basic conditions.

- Step 2 : Condensation of the intermediate with pyridine-2-carbaldehyde in the presence of a catalytic acid (e.g., acetic acid) to form the hydrazone linkage.

- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and characterization using NMR and MS . Reaction conditions (temperature, solvent polarity, and catalyst choice) critically influence yield and purity.

Q. Which spectroscopic techniques are optimal for structural characterization?

A combination of methods is required:

- ¹H/¹³C NMR : To confirm the hydrazone bond (δ ~8.5–9.5 ppm for NH protons) and aromatic pyridine/morpholine signals.

- FT-IR : Peaks at ~1640–1680 cm⁻¹ (C=O/C=N) and ~3200 cm⁻¹ (N-H) verify functional groups .

- Mass Spectrometry (HRMS) : To validate the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray crystallography (if crystals are obtainable) provides unambiguous confirmation of stereochemistry and supramolecular interactions .

Q. What are the common reactivity patterns of this compound?

The compound exhibits:

- Metal coordination : The hydrazone and thioxomethyl groups act as bidentate ligands, forming stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺) for catalytic or sensing applications .

- Acid/Base Sensitivity : The hydrazone bond may hydrolyze under strong acidic conditions, requiring pH-controlled environments during reactions .

- Electrophilic Substitution : The pyridine ring undergoes nitration or sulfonation at the para position, enabling derivatization for structure-activity studies .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural confirmation be resolved?

Discrepancies between calculated and observed NMR/IR peaks often arise from tautomerism (e.g., keto-enol equilibria in hydrazones) or solvent effects. Mitigation strategies include:

- Variable-temperature NMR : To identify dynamic equilibria by observing peak splitting or coalescence at different temperatures .

- DFT Calculations : Compare experimental IR/NMR data with computational models (e.g., Gaussian software) to validate tautomeric forms .

- Deuterium Exchange Experiments : Confirm labile protons (e.g., NH) by treating the compound with D₂O and monitoring signal disappearance in ¹H NMR .

Q. What strategies optimize yield and purity in multi-step synthesis?

Key considerations for scalability and reproducibility:

- Intermediate Trapping : Use protecting groups (e.g., Boc for amines) to prevent side reactions during morpholinyl ethylamine synthesis .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates for condensation steps but require rigorous drying to avoid hydrolysis .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to improve stereoselectivity in hydrazone formation .

- In-line Analytics : Employ HPLC or TLC to monitor reaction progress and isolate intermediates before degradation .

Q. How does this compound interact with biological targets, and what methodological approaches are used?

The morpholine and pyridine moieties enable interactions with enzymes (e.g., kinases) or receptors. Methodologies include:

- Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., EGFR kinase) based on ligand conformers .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-protein interactions .

- Enzyme Inhibition Assays : Measure IC₅₀ values in vitro (e.g., against acetylcholinesterase) using spectrophotometric methods .

- Cellular Uptake Studies : Fluorescent labeling (e.g., BODIPY tags) tracks subcellular localization via confocal microscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.